Manganese tungsten oxide (MnWO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manganese tungsten oxide (MnWO4) is a type of material that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a complex metal oxide that has a wide range of potential applications in various fields, including energy storage, catalysis, and electronic devices. Additionally, this paper will also discuss the mechanism of action of MnWO4 and future directions for research.

Scientific Research Applications

Electrochemical Sensing : MnWO4 nanocapsules synthesized by a surfactant-free precipitation method show potential in electrochemical sensing applications. These nanocapsules, when used to modify glassy carbon electrodes, can detect quercetin, an important flavonoid (S. Muthamizh et al., 2015).

Photocatalysis : MnWO4 demonstrates high efficiency as a photocatalyst for decomposing toxic pollutants. Synthesized via a sonochemical process, it shows remarkable activity in removing organic contaminants from water under visible light, making it a promising material for environmental remediation (S. Zinatloo-Ajabshir et al., 2021).

Energy Conversion in Dye-Sensitized Solar Cells : MnWO4 embedded in biomass-derived carbon shows enhanced electrochemical performance in dye-sensitized solar cells (DSSCs). This composite material can significantly improve the power conversion efficiency of DSSCs, presenting an alternative to platinum-based catalysts (Jingwen Li et al., 2020).

Oxygen Evolution in Seawater Electrolysis : MnWO4 electrodes exhibit high efficiency for oxygen evolution in seawater electrolysis. When used in combination with other materials, such as IrO2-coated titanium, they show significant enhancements in electrolytic performance (K. Izumiya et al., 1998).

Supercapacitors : MnWO4 microflowers synthesized through a sonochemical process exhibit excellent electrochemical properties for supercapacitor applications. These materials demonstrate high specific capacitance and cycling stability, making them suitable for high-performance asymmetric supercapacitors (B. G. S. Raj et al., 2019).

Oxidative Degradation of Pollutants : MnWO4 nanoparticles, prepared via impregnation methods, show significant catalytic performance in the degradation of methylene blue, an organic dye, highlighting their potential in environmental applications (Mostafa Khaksar et al., 2015).

Hydrogen Sensing : MnWO4 shows promise as a sensing material for hydrogen detection at elevated temperatures, exhibiting good sensitivity and selectivity in mixed-potential type sensors (Y. Li et al., 2015).

Charge-Storage Applications : Different MnWO4 nanostructures synthesized through controlled reaction conditions demonstrate excellent charge-storage properties, making them suitable as electrode materials for supercapacitors (K. Sardar et al., 2022).

Selective Oxidation Catalysts : MnWO4 nanostructures prove effective in catalyzing the selective oxidation of olefins and alcohols, with high efficiency and selectivity, offering a noble metal-free approach for chemical synthesis (M. Amini, 2015).

Electrocatalyst for Urea Oxidation : MnWO4 and its composites with graphene oxide prepared by hydrothermal synthesis demonstrate promising potential as inexpensive electrocatalysts for urea oxidation reactions in energy storage and conversion applications (P. C. Nagajyothi et al., 2021).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for manganese tungsten oxide (MnWO4) involves the reaction of manganese nitrate, sodium tungstate, and sodium hydroxide in aqueous solution. The reaction is carried out under specific conditions of temperature and pH to ensure the formation of the desired product.", "Starting Materials": [ "Manganese nitrate (Mn(NO3)2)", "Sodium tungstate (Na2WO4)", "Sodium hydroxide (NaOH)", "Distilled water" ], "Reaction": [ "Dissolve 10.8 g of manganese nitrate in 50 mL of distilled water.", "Dissolve 12.6 g of sodium tungstate in 50 mL of distilled water.", "Add the sodium tungstate solution to the manganese nitrate solution with stirring.", "Add 10 mL of 10 M sodium hydroxide solution to the mixture and adjust the pH to 8-9 with additional sodium hydroxide if necessary.", "Heat the mixture to 90-100°C and maintain the temperature for 4 hours with stirring.", "Filter the resulting precipitate and wash with distilled water.", "Dry the precipitate at 100°C for 12 hours.", "The resulting product is manganese tungsten oxide (MnWO4)." ] } | |

CAS RN |

14177-46-9 |

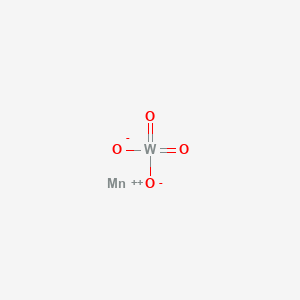

Molecular Formula |

MnOW |

Molecular Weight |

254.78 g/mol |

IUPAC Name |

manganese;oxotungsten |

InChI |

InChI=1S/Mn.O.W |

InChI Key |

WPIHHLRBPCWABK-UHFFFAOYSA-N |

SMILES |

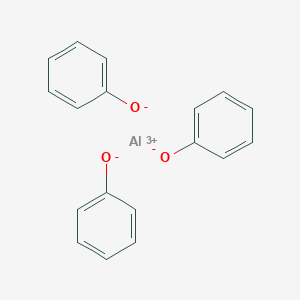

[O-][W](=O)(=O)[O-].[Mn+2] |

Canonical SMILES |

O=[W].[Mn] |

Other CAS RN |

14177-46-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

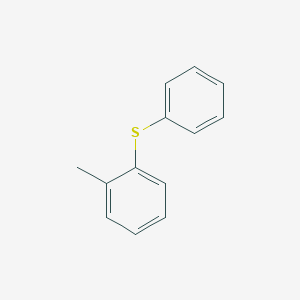

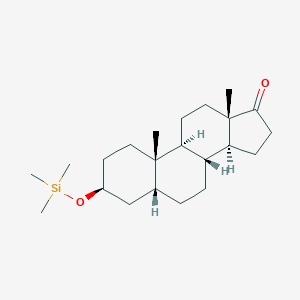

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)